N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide
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Overview
Description
N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide is a chemical compound with the molecular formula C26H20N2O2S2. It is also known by its IUPAC name, 2,2’-dithiobisbenzanilide. This compound is characterized by the presence of two benzamide groups connected by a disulfide bridge, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide typically involves the reaction of 2-aminobenzamide with sulfur dichloride (S2Cl2) under controlled conditions. The reaction proceeds through the formation of an intermediate disulfide, which then reacts with another molecule of 2-aminobenzamide to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its disulfide bridge, which can interact with thiol groups in proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used as a plasticizer and stabilizer in the production of polymers.
Mechanism of Action
The mechanism of action of N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide involves its interaction with thiol groups in proteins. The disulfide bridge can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobisbenzanilide: Similar structure but with different substituents on the benzamide groups.
Bis(2-benzamidophenyl) disulfide: Another compound with a disulfide bridge but different functional groups.
Uniqueness
N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide is unique due to its specific disulfide bridge and benzamide groups, which confer distinct chemical and biological properties. Its ability to interact with thiol groups in proteins makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
194301-69-4 |
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Molecular Formula |
C28H24N2O2S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[2-[[(2-benzamidophenyl)methyldisulfanyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O2S2/c31-27(21-11-3-1-4-12-21)29-25-17-9-7-15-23(25)19-33-34-20-24-16-8-10-18-26(24)30-28(32)22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
InChI Key |
DYWUZPKTHZQTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CSSCC3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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